molecular formula C17H15BrFNO2 B2969902 (3-Bromophenyl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone CAS No. 2034498-68-3

(3-Bromophenyl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone

Cat. No. B2969902
CAS RN: 2034498-68-3
M. Wt: 364.214
InChI Key: XHNXFISFFYFKMG-UHFFFAOYSA-N
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Description

The compound “(3-Bromophenyl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a fluorophenoxy group, and an azetidinyl group . These functional groups could potentially give the compound a variety of interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a central azetidine ring (a four-membered nitrogen-containing ring) attached to a bromophenyl group, a fluorophenoxy group, and a methanone group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups around the azetidine ring.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (e.g., bromophenyl and fluorophenoxy groups) and nonpolar (e.g., methanone group) parts could give the compound unique solubility properties .

Scientific Research Applications

Carbonic Anhydrase Inhibition

  • Bromophenol derivatives, including compounds structurally related to (3-Bromophenyl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone, have been investigated for their potential as carbonic anhydrase inhibitors. These compounds demonstrated inhibitory potencies against human isoforms hCA I and hCA II, indicating potential therapeutic applications in conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and certain neurological disorders (Akbaba et al., 2013).

Antioxidant Properties

  • Bromophenol derivatives, structurally similar to the compound , have been synthesized and evaluated for their antioxidant properties. These compounds exhibited significant antioxidant power, which suggests potential applications in combating oxidative stress-related diseases or in the food industry as preservatives (Balaydın et al., 2010); (Çetinkaya et al., 2012).

Antibacterial Activity

  • Certain bromophenols, closely related to the compound , have demonstrated antibacterial activity. This suggests a potential role for such compounds in the development of new antibacterial agents, particularly against specific bacterial strains (Xu et al., 2003).

Cholesterol Absorption Inhibition

  • A study on a structurally related compound, 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone, highlighted its role as an inhibitor of cholesterol absorption. This indicates potential applications in the management of cholesterol-related disorders (Rosenblum et al., 1998).

Catalytic Asymmetric Addition in Organic Synthesis

  • Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to (3-Bromophenyl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone, has been evaluated for its role in catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating its utility in organic synthesis (Wang et al., 2008).

Future Directions

The future research directions for this compound could be vast, depending on its potential applications. It could be explored for use in various fields such as medicinal chemistry, material science, or organic synthesis .

properties

IUPAC Name

(3-bromophenyl)-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO2/c18-14-3-1-2-13(8-14)17(21)20-9-12(10-20)11-22-16-6-4-15(19)5-7-16/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNXFISFFYFKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone

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